molecular formula C13H10O2S B12481669 2-Phenyl-3-(thiophen-2-yl)acrylic acid

2-Phenyl-3-(thiophen-2-yl)acrylic acid

Cat. No.: B12481669
M. Wt: 230.28 g/mol
InChI Key: YWTATITWHQRQBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(thiophen-2-yl)acrylic acid typically involves the condensation of thiophene derivatives with phenylacetic acid derivatives under specific conditions. One common method includes the use of catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene . The reaction conditions often involve heating and the use of microwave irradiation to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated carboxylic acids

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

2-Phenyl-3-(thiophen-2-yl)acrylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-3-(thiophen-2-yl)acrylic acid stands out due to its unique combination of a phenyl group and a thiophene ring, offering distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-phenyl-3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTATITWHQRQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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